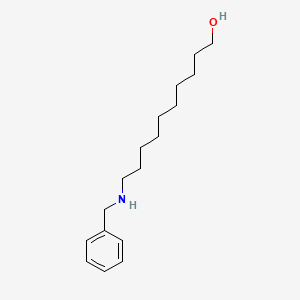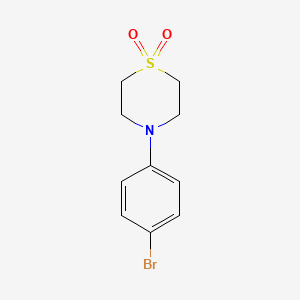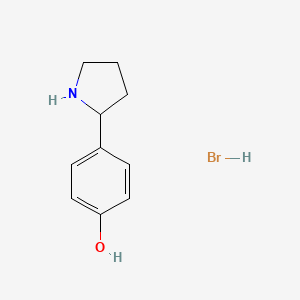
4-(Pyrrolidin-2-yl)phenol hydrobromide
Overview
Description
4-(Pyrrolidin-2-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1197466-46-8 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(Pyrrolidin-2-yl)phenol hydrobromide is 1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Pyrrolidin-2-yl)phenol hydrobromide is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP), a compound related to 4-(Pyrrolidin-2-yl)phenol hydrobromide, has been synthesized using a novel protocol. Its structure was verified through FT-IR, NMR spectroscopy, XRD, and mass spectrometry. Computational examination by density functional theory (DFT) provided insights into its molecular structure, showing potential for structural modifications to develop new drugs with anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).
Corrosion Inhibition
A study on corrosion inhibitive behaviors of Schiff bases, which can be structurally similar to 4-(Pyrrolidin-2-yl)phenol hydrobromide, on mild steel surfaces in acidic medium demonstrated the protective film formation ability of these compounds. The effectiveness of these inhibitors was correlated with their molecular structures through experimental and theoretical (DFT and molecular dynamics simulation) approaches (Murmu et al., 2019).
Catalytic Applications
The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the potential catalytic applications of nitrogen-containing phenolic derivatives, including 4-(Pyrrolidin-2-yl)phenol hydrobromide, in organic synthesis (Liu et al., 2014).
Photophysical Properties and NLO Applications
Research on molecular structures related to 4-(Pyrrolidin-2-yl)phenol hydrobromide has revealed their utility in non-linear optical (NLO) applications. Structural and quantum chemical calculations of biologically important alkylaminophenol compounds have shown significant theoretical and experimental compatibility, indicating potential for development as NLO materials (Ulaş, 2021).
Antibacterial Activity
The synthesis of new cyanopyridine derivatives from substrates structurally similar to 4-(Pyrrolidin-2-yl)phenol hydrobromide demonstrated significant antimicrobial activity against various bacteria, suggesting its potential use in developing antibacterial agents (Bogdanowicz et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-pyrrolidin-2-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJSBHPOBQQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-yl)phenol hydrobromide | |
CAS RN |
1197466-46-8 | |
| Record name | 4-(pyrrolidin-2-yl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



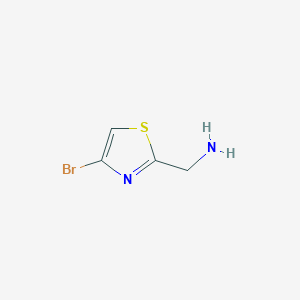
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)
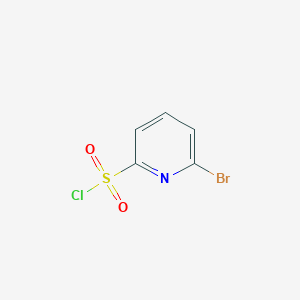
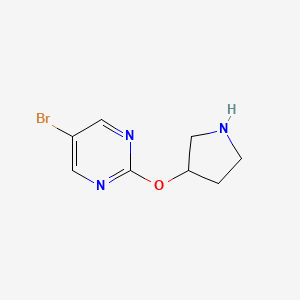
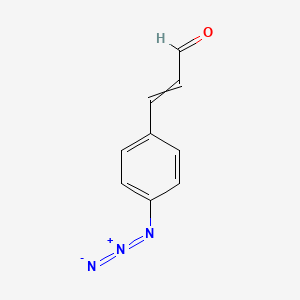
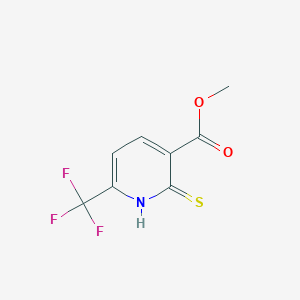
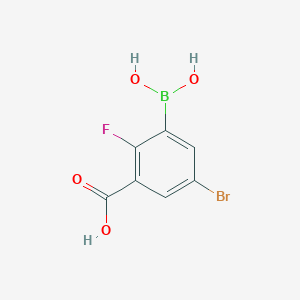
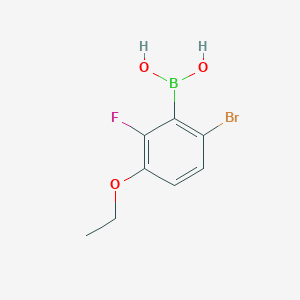
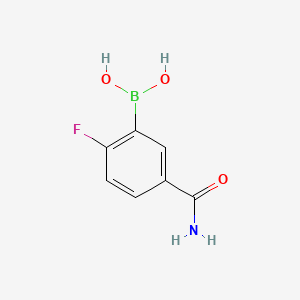
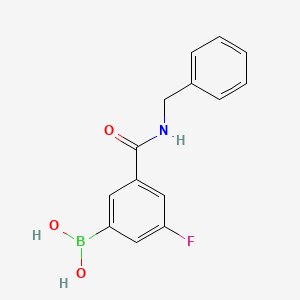
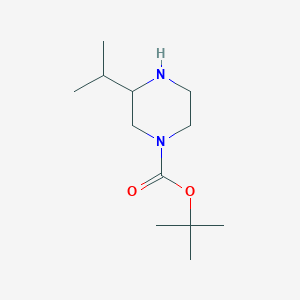
![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
